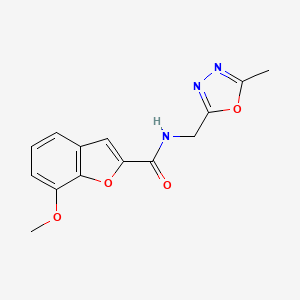

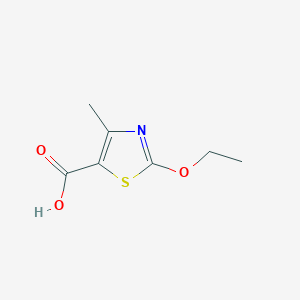

7-methoxy-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)benzofuran-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “7-methoxy-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)benzofuran-2-carboxamide” is a type of oxadiazole, which is a class of heterocyclic compounds. Oxadiazoles are known for their wide range of biological activities, including anticancer, antidiabetic, antiviral, anti-inflammatory, antibacterial, antifungal, antimycobacterial, analgesic, anticonvulsant, tyrokinase inhibitor, and cathepsin K inhibitor .

Synthesis Analysis

The synthesis of oxadiazoles involves cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . The synthetic protocol of the title compounds is outlined in the Scheme 1 . Initially, the benzoylated products were prepared by the benzoylation of substituted phenols with substituted benzoyl chlorides .Molecular Structure Analysis

The molecular structure of the compound can be analyzed using various spectral techniques such as FT-IR, LCMS, and NMR . The FT-IR spectrum shows peaks at 1640 cm^-1 (C=O) and 3518 cm^-1 (OH) . The ^1H NMR spectrum shows multiple peaks, indicating the presence of various types of hydrogen atoms .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of oxadiazoles include cyclization, benzoylation, and nucleophilic alkylation . These reactions are typically carried out in the presence of anhydrous aluminium chloride .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound can be determined using various techniques. For example, the melting point of the compound can be determined using a melting point apparatus . The ^1H NMR and ^13C NMR spectra can provide information about the chemical environment of the hydrogen and carbon atoms in the molecule .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

Synthesis of Novel Heterocyclic Compounds

Research conducted by Abu‐Hashem et al. (2020) involved synthesizing novel heterocyclic compounds derived from visnaginone and khellinone, which are structurally related to the compound . These compounds were evaluated for their COX-1/COX-2 inhibition and demonstrated significant analgesic and anti-inflammatory activities, highlighting the potential of such compounds in the development of new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial Activity Studies

Another study by Sanjeeva et al. (2021) focused on the design, synthesis, and evaluation of benzofuran-oxadiazole hybrids for antimicrobial activity. This research underscores the importance of benzofuran derivatives in the development of new antimicrobial agents, demonstrating the compound's relevance in addressing microbial resistance (Sanjeeva, Rao, Prasad, & Ramana, 2021).

Advanced Material and Chemical Synthesis

Optical and Structural Properties

The work by Jiang et al. (2012) on the synthesis of novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(6-methoxy-3-methylbenzofuran-2-yl)-1,3,4-oxadiazole derivatives explored the compounds' optical properties. This research highlights the potential application of such compounds in the development of new materials with specific optical characteristics, useful in various technological and scientific fields (Jiang, Liu, Lv, & Zhao, 2012).

Anticholinesterase Activity

Luo et al. (2005) investigated novel carbamates based on furobenzofuran and methanobenzodioxepine structures for anticholinesterase action. The study revealed potent inhibitors of acetylcholinesterase and butyrylcholinesterase, suggesting the potential of benzofuran derivatives in treating diseases characterized by cholinesterase dysfunction, such as Alzheimer's disease (Luo et al., 2005).

Wirkmechanismus

Target of Action

Compounds with the oxadiazole moiety have been known to exhibit a wide range of biological activities, including anticancer, antidiabetic, antiviral, anti-inflammatory, antibacterial, antifungal, antimycobacterial, analgesic, anticonvulsant, tyrokinase inhibitor, cathepsin k inhibitor, and antioxidant properties .

Mode of Action

For instance, in their anticancer activity, they may inhibit cell proliferation, induce apoptosis, or interfere with specific signaling pathways .

Biochemical Pathways

These could include pathways related to cell proliferation, apoptosis, inflammation, and various disease-specific pathways .

Pharmacokinetics

The presence of functional groups such as the oxadiazole moiety could also influence its metabolism and excretion .

Result of Action

Based on the known activities of oxadiazoles, it can be inferred that the compound could have effects such as inhibition of cell proliferation, induction of apoptosis, reduction of inflammation, and other effects depending on the specific target and biological activity .

Eigenschaften

IUPAC Name |

7-methoxy-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O4/c1-8-16-17-12(20-8)7-15-14(18)11-6-9-4-3-5-10(19-2)13(9)21-11/h3-6H,7H2,1-2H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJHDRKDTAVTCRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)CNC(=O)C2=CC3=C(O2)C(=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

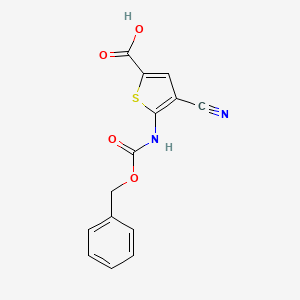

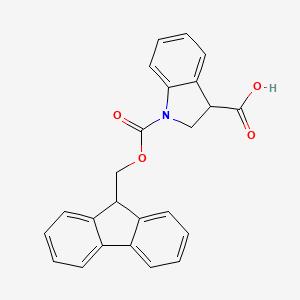

![Ethyl 4-({4-[(4-methylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}amino)benzoate](/img/structure/B2453995.png)

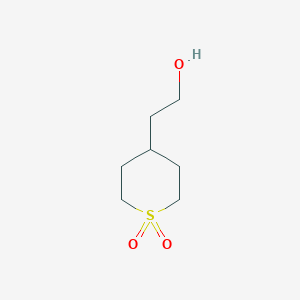

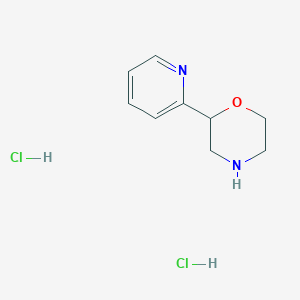

![4-chloro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-nitrobenzamide](/img/structure/B2453998.png)

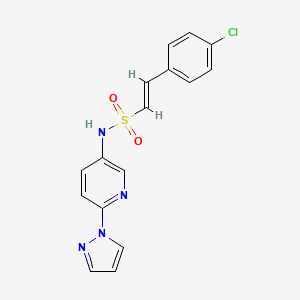

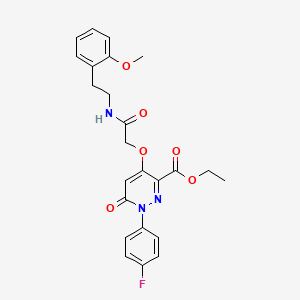

![[(1R,2R)-2-(Difluoromethyl)cyclobutyl]methanamine;hydrochloride](/img/structure/B2454007.png)

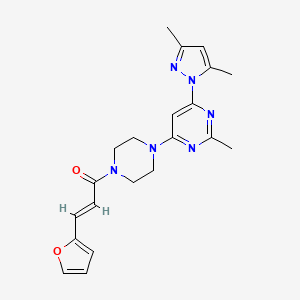

![Methyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-1'-carboxylate hydrochloride](/img/structure/B2454014.png)